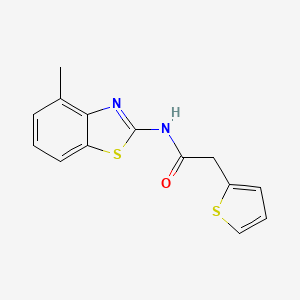
4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, commonly known as 'Daidzein,' is a natural isoflavone that is found in soybeans and other legumes. It has been extensively studied for its potential therapeutic benefits.
Mécanisme D'action
Daidzein exerts its effects through several mechanisms, including the modulation of estrogen receptors, inhibition of tyrosine kinase activity, and activation of AMP-activated protein kinase. It also acts as an antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
Daidzein has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, improve endothelial function, and increase bone density. It has also been shown to improve lipid metabolism, reduce blood pressure, and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Daidzein has several advantages for lab experiments, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its low solubility in water and potential for degradation over time.
Orientations Futures
There are several future directions for research on daidzein. These include exploring its potential as a therapeutic agent for cancer, cardiovascular disease, and osteoporosis. Further research is also needed to understand its mechanisms of action and potential side effects. Additionally, there is a need for research on the optimal dosing and delivery methods for daidzein.
Conclusion:
In conclusion, daidzein is a natural isoflavone that has been extensively studied for its potential therapeutic benefits. It can be synthesized through several methods and exerts its effects through several mechanisms. Daidzein has several advantages for lab experiments but also has some limitations. Future research is needed to explore its potential as a therapeutic agent and understand its mechanisms of action and potential side effects.
Méthodes De Synthèse
Daidzein can be synthesized through several methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of resorcinol with 4-hydroxyphenylacetic acid, followed by cyclization and reduction. Microbial fermentation involves the use of microorganisms such as Aspergillus oryzae to convert daidzin, a glycoside form of daidzein, into daidzein. Plant extraction involves the isolation of daidzein from soybeans or other legumes.
Applications De Recherche Scientifique
Daidzein has been extensively studied for its potential therapeutic benefits, including its anti-cancer, anti-inflammatory, and antioxidant properties. It has also been studied for its potential to improve cardiovascular health, bone health, and menopausal symptoms.
Propriétés
IUPAC Name |
4-ethyl-8-methyl-7-phenacyloxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-3-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-17(21)15-7-5-4-6-8-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTGFLAOFFMPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-8-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methoxyphenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5799101.png)
![5-[(4-fluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5799102.png)

![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)
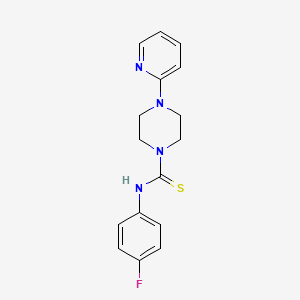
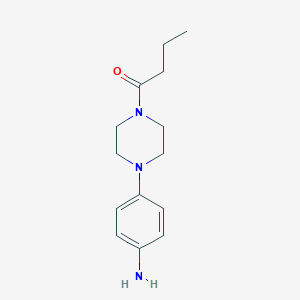
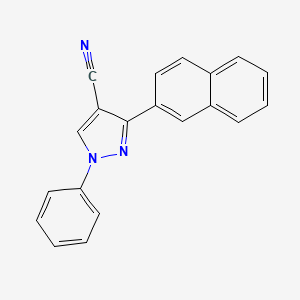
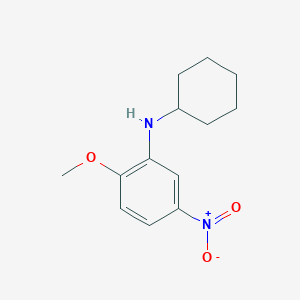
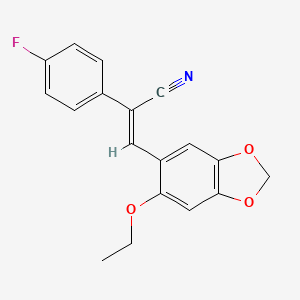
![5-{[(4-ethoxyphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5799162.png)
